Peracetyl (R)-Empagliflozin is a chemical compound that serves as an impurity of the drug empagliflozin, which is primarily used in the treatment of type 2 diabetes. Its chemical structure is characterized by the presence of acetyl groups, which affect its solubility and stability. The compound is classified under sodium-glucose cotransporter 2 inhibitors, a class of medications that work by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels.
Peracetyl (R)-Empagliflozin can be synthesized from various precursors involved in the synthesis of empagliflozin itself. It has been studied extensively due to its relevance in pharmaceutical formulations and its role as a byproduct in the synthesis of empagliflozin.
The synthesis of Peracetyl (R)-Empagliflozin involves several key steps that utilize organic synthesis techniques. Various synthetic strategies have been documented, including multi-step processes that yield empagliflozin and its derivatives.
The synthesis can involve complex intermediates and may require careful control of reaction conditions to achieve desired yields and stereochemistry. For instance, a six-step process reported yields around 7% for certain intermediates, highlighting the challenges in optimizing these synthetic routes .
Peracetyl (R)-Empagliflozin features a complex molecular structure with multiple functional groups that include acetyl moieties and a chlorinated aromatic system.
This indicates the presence of 31 carbon atoms, 35 hydrogen atoms, one chlorine atom, and 11 oxygen atoms.
Peracetyl (R)-Empagliflozin undergoes various chemical reactions typical for organic compounds with functional groups such as esters and alcohols.
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers, leading to substitutions or eliminations that alter the compound's functional groups .
As an impurity of empagliflozin, Peracetyl (R)-Empagliflozin shares a similar mechanism of action with its parent compound. It primarily works by inhibiting the sodium-glucose cotransporter 2 in the proximal renal tubules.
Studies indicate that SGLT2 inhibitors like empagliflozin can reduce HbA1c levels significantly in patients with type 2 diabetes .
Thermodynamic properties such as melting point and boiling point are essential for understanding its behavior in various formulations but are not extensively documented for this specific derivative .
Peracetyl (R)-Empagliflozin is primarily used in scientific research related to:
The synthesis of Peracetyl (R)-Empagliflozin hinges on stereoselective C-glycoside bond formation, a critical step for establishing the β-anomeric configuration essential for sodium–glucose cotransporter 2 (SGLT2) inhibition. Chemoenzymatic strategies leverage biocatalysts to achieve high regioselectivity where traditional chemical methods falter. Key innovations include:
Table 1: Biocatalytic Efficiency in Key Synthetic Steps
Enzyme Class | Reaction Type | Yield (%) | Stereoselectivity (ee/β-ratio) |
---|---|---|---|
Thioesterase (Crp TE) | Macrocyclization | 92 | β:α = 25:1 |
P450 Epoxidase (CrpE) | Olefin Epoxidation | 85 | 89% ee |
Glycosyltransferase | C-Glycosidic Coupling | 78 | β-selectivity >98% |
These methods circumvent limitations of Friedel–Crafts acylation and Lewis acid-mediated glycosylation, which often require cryogenic conditions (−78°C) and generate α/β-anomer mixtures necessitating chromatography [6].
Controlling the stereochemistry at the C-3 position of the tetrahydrofuran ring is vital for SGLT2 binding affinity. Two industrial approaches dominate:
Acetylation employs peracidic conditions (Ac₂O/pyridine, 0°C→25°C) to tetra-acetylate the glucitol core. Kinetic studies reveal that bulky 4-chloro-3-benzylphenyl groups hinder acetylation at C-2 and C-3 positions, necessitating excess reagent (5 eq.) and extended reaction times (16 h) for >95% conversion [1] [9].
Scale-up hurdles arise from:
Table 2: Process Metrics in Industrial Synthesis
Step | Critical Parameter | Optimized Condition | Purity/Yield |
---|---|---|---|
Grignard Addition | Halogen Selectivity | iPrMgCl·LiCl, −20°C | 85% (HPLC) |
Hydride Reduction | β-Anomer Formation | Et₃SiH/AlCl₃, CH₂Cl₂, 0°C | 67% yield |
Final Deprotection | Acetyl Group Removal | K₂CO₃/MeOH, 25°C | >99% (NMR) |
Peracetyl (R)-Empagliflozin (CAS 915095-98-6) must comply with ICH Q3A/B thresholds (0.10% for unidentified impurities; 0.15% for identified). Key impurities include:
Analytical control employs reversed-phase HPLC (USP method) with relative retention times:
Structure Elucidation Reports (SERs) with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) data are mandatory for regulatory filings (ANDA/NDA) to distinguish isobaric impurities [4] [9].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: